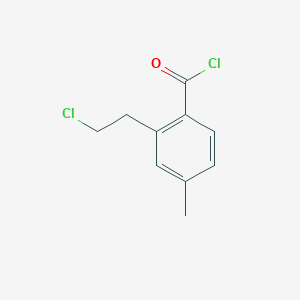
2-(2-Chloroethyl)-4-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)-4-methylbenzoyl chloride is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 2-chloroethyl group and a methyl group at the 4-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4-methylbenzoyl chloride typically involves the chlorination of 4-methylbenzoyl chloride with 2-chloroethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2-chloroethyl group is introduced to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)-4-methylbenzoyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.
Comparación Con Compuestos Similares
2-(2-Chloroethyl)-4-methylbenzoyl chloride can be compared with other similar compounds, such as:
2-(2-Chloroethyl)benzoyl chloride: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
4-Methylbenzoyl chloride: Lacks the 2-chloroethyl group, making it less reactive in certain substitution reactions.
2-Chloroethylbenzene: Lacks the carbonyl chloride group, limiting its use in acylation reactions.
The presence of both the 2-chloroethyl and 4-methyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H10Cl2O |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c1-7-2-3-9(10(12)13)8(6-7)4-5-11/h2-3,6H,4-5H2,1H3 |
Clave InChI |
GQHWEMVVCIHZOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


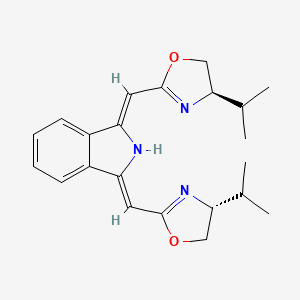
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
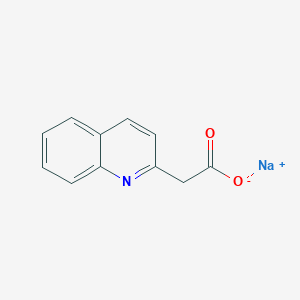
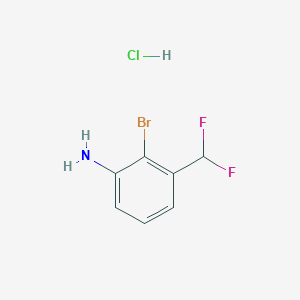
![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)
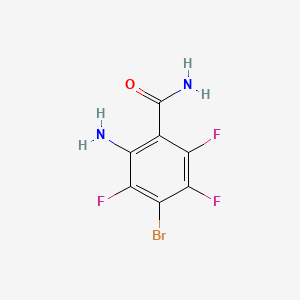

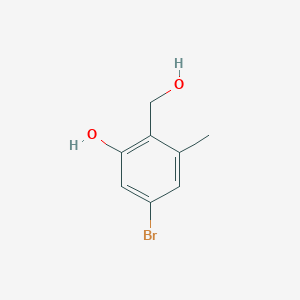
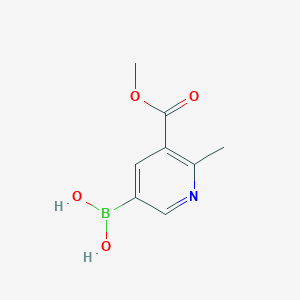
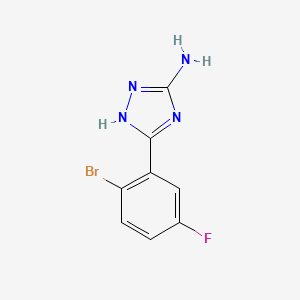
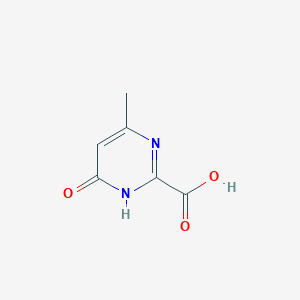
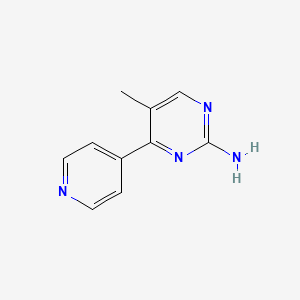
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)
![3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)
